molecular formula C34H25N B13658284 N-(4-naphthalen-1-ylphenyl)-4-(4-phenylphenyl)aniline

N-(4-naphthalen-1-ylphenyl)-4-(4-phenylphenyl)aniline

Cat. No.: B13658284
M. Wt: 447.6 g/mol
InChI Key: VENHZMWDHKKBRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-naphthalen-1-ylphenyl)-4-(4-phenylphenyl)aniline is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of an amine group attached to an aromatic hydrocarbon. This particular compound features a complex structure with multiple aromatic rings, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-naphthalen-1-ylphenyl)-4-(4-phenylphenyl)aniline typically involves multi-step organic reactions. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-naphthalen-1-ylphenyl)-4-(4-phenylphenyl)aniline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, nickel.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-naphthalen-1-ylphenyl)-4-(4-phenylphenyl)aniline has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of N-(4-naphthalen-1-ylphenyl)-4-(4-phenylphenyl)aniline involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-biphenyl)-4-(4-phenylphenyl)aniline
  • N-(4-naphthyl)-4-(4-phenylphenyl)aniline

Uniqueness

N-(4-naphthalen-1-ylphenyl)-4-(4-phenylphenyl)aniline is unique due to its specific arrangement of aromatic rings and functional groups. This unique structure can lead to distinct chemical and biological properties, making it valuable for specific applications.

Properties

Molecular Formula

C34H25N

Molecular Weight

447.6 g/mol

IUPAC Name

N-(4-naphthalen-1-ylphenyl)-4-(4-phenylphenyl)aniline

InChI

InChI=1S/C34H25N/c1-2-7-25(8-3-1)26-13-15-27(16-14-26)28-17-21-31(22-18-28)35-32-23-19-30(20-24-32)34-12-6-10-29-9-4-5-11-33(29)34/h1-24,35H

InChI Key

VENHZMWDHKKBRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC=CC6=CC=CC=C65

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.